1,1-Dichloropropane

Catalog No.
S1944095
CAS No.
78-99-9
M.F
C3H6Cl2
CHCl2CH2CH3
C3H6Cl2
M. Wt
112.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichloropropane

CAS Number

78-99-9

Product Name

1,1-Dichloropropane

IUPAC Name

1,1-dichloropropane

Molecular Formula

C3H6Cl2
CHCl2CH2CH3
C3H6Cl2

Molecular Weight

112.98 g/mol

InChI

InChI=1S/C3H6Cl2/c1-2-3(4)5/h3H,2H2,1H3

InChI Key

WIHMGGWNMISDNJ-UHFFFAOYSA-N

SMILES

CCC(Cl)Cl

solubility

0.02 M
In water, 2,700 mg/L at 20 °C
Very slightly soluble in water
Soluble in alcohol, ether, benzene, chloroform
Soluble in many org solvents
Solubility in water: none

Canonical SMILES

CCC(Cl)Cl

The exact mass of the compound 1,1-Dichloropropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 min water, 2,700 mg/l at 20 °cvery slightly soluble in watersoluble in alcohol, ether, benzene, chloroformsoluble in many org solventssolubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dichloropropane (CAS 78-99-9) is a geminal dichloroalkane characterized by a boiling point of 88.1 °C and a dielectric constant of 9.09 [1]. In industrial and laboratory settings, it serves as a specialized polar solvent and a regioselective synthetic intermediate. Unlike its more common vicinal isomer, 1,2-dichloropropane, the geminal placement of both chlorine atoms on the terminal carbon dictates distinct thermodynamic and reactive behaviors, particularly in elimination pathways[2]. This structural feature makes 1,1-dichloropropane a targeted procurement choice for processes requiring specific thermal profiles or precise dehydrochlorination outcomes.

Substituting 1,1-dichloropropane with the more readily available 1,2-dichloropropane introduces critical failures in both solvent and precursor applications. Thermally, 1,2-dichloropropane boils at 96.4 °C, requiring harsher conditions for solvent stripping compared to the 88.1 °C boiling point of 1,1-dichloropropane, which risks degrading temperature-sensitive active pharmaceutical ingredients [1]. Synthetically, dehydrochlorination of 1,2-dichloropropane yields a complex mixture of allyl chloride, 1-chloropropene, and 2-chloropropene [2]. In contrast, the geminal structure of 1,1-dichloropropane strictly directs elimination toward 1-chloropropene, preventing isomeric contamination. Consequently, for regioselective synthesis or mild-temperature processing, these isomers are strictly non-interchangeable.

Thermal Volatility and Solvent Stripping Efficiency

1,1-Dichloropropane exhibits a boiling point of 88.1 °C, which is significantly lower than that of its vicinal isomer, 1,2-dichloropropane (96.4 °C)[1]. This 8.3 °C differential allows for substantially milder solvent removal under reduced pressure. In workflows involving thermally labile intermediates, the use of 1,1-dichloropropane minimizes the heat-time exposure required during concentration steps, directly improving isolated yields compared to higher-boiling chlorinated alternatives.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data1,1-Dichloropropane: 88.1 °C
Comparator Or Baseline1,2-Dichloropropane: 96.4 °C
Quantified Difference8.3 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables lower-temperature solvent stripping, reducing the risk of thermal degradation for sensitive pharmaceutical intermediates.

Regioselectivity in Catalytic Dehydrochlorination

The geminal dichloride structure of 1,1-dichloropropane strictly dictates its elimination pathway, yielding 1-chloropropene as the primary elimination product [1]. Conversely, dehydrochlorination of 1,2-dichloropropane over standard catalysts (e.g., silica-alumina) produces a heterogeneous mixture of 1-chloropropene, 2-chloropropene, and allyl chloride (3-chloropropene) [2]. The inability of 1,2-dichloropropane to selectively form a single isomer makes 1,1-dichloropropane the mandatory precursor for high-purity terminal chloropropene synthesis.

Evidence DimensionDehydrochlorination Product Profile
Target Compound Data1,1-Dichloropropane: Highly selective for 1-chloropropene
Comparator Or Baseline1,2-Dichloropropane: Yields mixed isomers (1-chloropropene, 2-chloropropene, allyl chloride)
Quantified DifferenceElimination of isomeric contamination (allyl chloride and 2-chloropropene)
ConditionsCatalytic gas-phase or base-mediated dehydrochlorination

Crucial for procuring the correct starting material when synthesizing specific terminal alkynes or pure 1-chloropropene derivatives without complex downstream separations.

Dielectric Constant and Polar Solvation Capacity

Despite its lower boiling point, 1,1-dichloropropane possesses a higher dielectric constant (9.09) compared to 1,2-dichloropropane (8.37) at ambient temperatures[1]. This elevated polarity is driven by the asymmetric electron density of two chlorine atoms localized on a single terminal carbon. In solvent applications, this translates to enhanced solubilization capacity for polar organic molecules and ionic intermediates, offering a unique combination of high volatility and strong polar solvation that 1,2-dichloropropane cannot replicate.

Evidence DimensionDielectric Constant (ε)
Target Compound Data1,1-Dichloropropane: 9.09
Comparator Or Baseline1,2-Dichloropropane: 8.37
Quantified Difference0.72 higher dielectric constant
ConditionsAmbient temperature (15 to 30 °C)

Provides superior solvation for polar reaction species while maintaining a highly volatile profile for easy post-reaction removal.

Regioselective Synthesis of 1-Chloropropene Derivatives

Because 1,1-dichloropropane selectively undergoes dehydrochlorination to form 1-chloropropene without generating allyl chloride or 2-chloropropene byproducts, it is the optimal procurement choice for synthesizing terminal chloropropenes and subsequent terminal alkynes [1]. This eliminates the need for complex fractional distillation of isomeric mixtures.

Mild-Temperature Solvent for Thermally Labile APIs

With a boiling point of 88.1 °C and a strong dielectric constant of 9.09, 1,1-dichloropropane serves as an excellent reaction medium for synthesizing temperature-sensitive active pharmaceutical ingredients [2]. It provides the necessary polar solvation during the reaction but can be stripped off under milder vacuum conditions than 1,2-dichloropropane, preventing thermal degradation.

Geminal Dihalide Model Compound in Cross-Coupling Studies

1,1-Dichloropropane is frequently procured as a model geminal dihalide for developing novel transition-metal-catalyzed alkyl-alkyl cross-coupling reactions [3]. Its specific reactivity profile allows researchers to study the sequential activation of geminal C-Cl bonds, which behaves fundamentally differently than vicinal dichlorides.

Physical Description

1,1-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid
Colorless watery liquid

XLogP3

2.5

Boiling Point

190.6 °F at 760 mm Hg (USCG, 1999)
88.1 °C
88.4 °C
88 °C

Flash Point

70 °F (est.) (USCG, 1999)
7 °C (45 °F) - closed cup
16 °C o.c.

Vapor Density

3.9 (Air = 1)
Relative vapor density (air = 1): 3.9

Density

1.1321 at 68 °F (USCG, 1999)
1.1321 g/cu cm at 20 °C
Relative density (water = 1): 1.13

LogP

lof Kow = 2.25 (est)
2.3 (calculated)

Odor

Sweet

UNII

SR71OVZ2OZ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (92.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,1-Dichloropropane is a colorless watery liquid. It has a sweet odor. It is very soluble in water. USE: 1,1-Dichloropropane is used to make other chemicals. EXPOSURE: Workers that use 1,1-dichloropropane may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to 1,1-dichloropropane. If 1,1-dichloropropane is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: Irritation of the eyes, skin, nose, throat, and lungs, dizziness, and headache can occur in workers exposed to air containing low levels of 1,1-dichloropropane vapor. Gasping for air, refusal to breathe, coughing, extreme breathing distress, loss of consciousness and coma have been reported in workers breathing in extremely high amounts of 1,1-dichloropropane. Damage to the throat, stomach, and lungs have been reported following ingestion. Direct contact with the liquid is extremely irritating to the skin and eyes. High exposure by any route may cause late onset injuries to the liver, kidneys and heart. Data on the potential for 1,1-dichloropropane to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 1,1-dichloropropane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

68.30 mmHg
68.3 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 8.7

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

78-99-9

Wikipedia

1,1-dichloropropane

Methods of Manufacturing

Obtained by the action of phosphorus pentachloride on propionaldehyde.

General Manufacturing Information

SRP: Contaminant of 1,2-dichloropropane.

Analytic Laboratory Methods

Purge-and-trap analysis using fused silica capillary column gas chromatography/mass spectrometry was evaluated for the analysis of priority pollutants. Using EPA volatile organic performance evaluation samples, WP006 & WP007 as unknown test materials, satisfactory precision (8.5%) & excellent accuracy (98.5% & 102% recoveries) were achieved. The capillary column was much faster than the packed column (13 min compared to 33 min) & overcame difficulties normally encountered with samples having excessive complexity, very large concn spread among components, or high concn of high-boiling components.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-16-2023

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